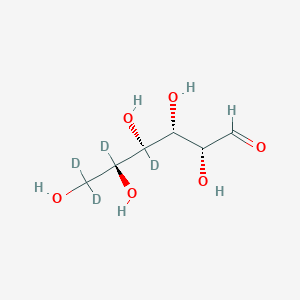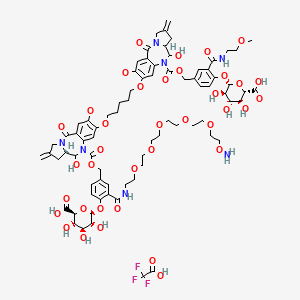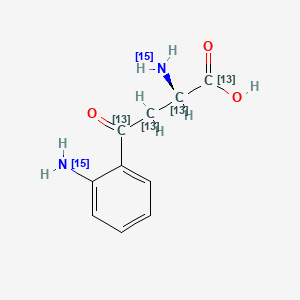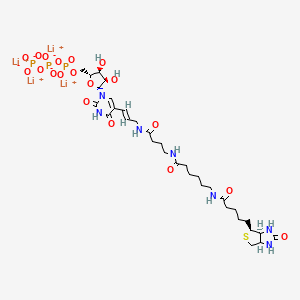
Biotin-16-UTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-16-uridine-5’-triphosphate is a biotin-labeled nucleotide analog. It is commonly used in molecular biology for RNA labeling and detection. The biotin moiety allows for the specific binding of the labeled RNA to streptavidin or avidin, facilitating various downstream applications such as in situ hybridization, microarray hybridization, and Northern blotting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-16-uridine-5’-triphosphate is synthesized by enzymatic incorporation of biotinylated uridine triphosphate into RNA using RNA polymerases such as T7, T3, and SP6 . The reaction typically involves the use of a linearized DNA template with a promoter recognized by the RNA polymerase, along with ATP, GTP, CTP, and biotin-16-uridine-5’-triphosphate .
Industrial Production Methods
In industrial settings, the production of biotin-16-uridine-5’-triphosphate involves large-scale enzymatic reactions under controlled conditions. The product is then purified using high-performance liquid chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Biotin-16-uridine-5’-triphosphate primarily undergoes substitution reactions where it replaces uridine triphosphate in RNA synthesis reactions . It does not typically undergo oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of biotin-16-uridine-5’-triphosphate include ATP, GTP, CTP, and a DNA template with a suitable promoter. The reaction conditions usually involve a buffer system at pH 7.5 and a temperature of 37°C .
Major Products Formed
The major product formed from the reaction is biotin-labeled RNA, which can be detected using streptavidin-conjugated reporters .
Scientific Research Applications
Biotin-16-uridine-5’-triphosphate has a wide range of applications in scientific research:
Mechanism of Action
Biotin-16-uridine-5’-triphosphate exerts its effects by being incorporated into RNA during transcription. The biotin moiety on the nucleotide allows the labeled RNA to bind specifically to streptavidin or avidin, enabling its detection and purification . The molecular targets involved are the RNA polymerases that incorporate the biotinylated nucleotide into the RNA strand .
Comparison with Similar Compounds
Similar Compounds
Biotin-11-deoxyuridine-5’-triphosphate: Another biotin-labeled nucleotide used for DNA labeling.
Cy3-uridine-5’-triphosphate: A fluorescently labeled nucleotide used for RNA labeling.
Fluorescein-12-uridine-5’-triphosphate: Another fluorescently labeled nucleotide used for RNA labeling.
Uniqueness
Biotin-16-uridine-5’-triphosphate is unique in its ability to be efficiently incorporated into RNA by various RNA polymerases, making it a versatile tool for RNA labeling and detection . Its biotin moiety allows for high-affinity binding to streptavidin, enabling sensitive and specific detection of labeled RNA .
Properties
Molecular Formula |
C32H48Li4N7O19P3S |
|---|---|
Molecular Weight |
987.6 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1 |
InChI Key |
SMHNYQKRIFXARG-DJUJCBRMSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


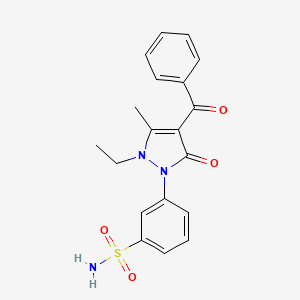
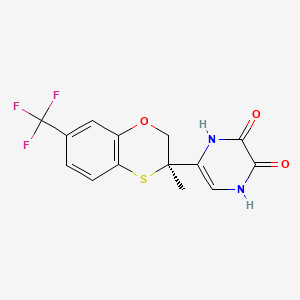
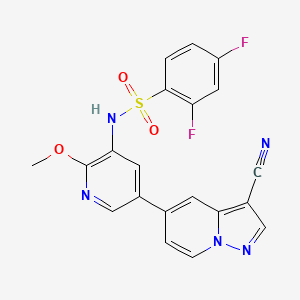
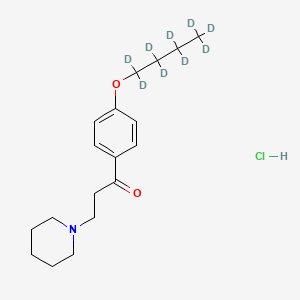
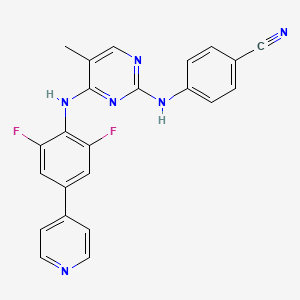
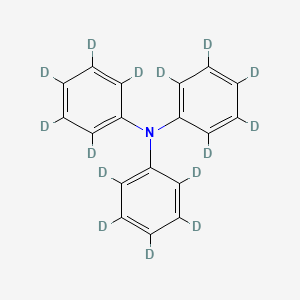
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
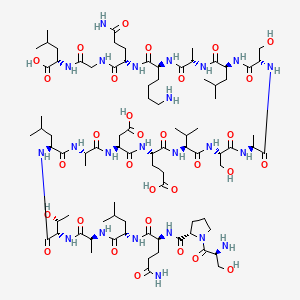
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
